2-(Methylthio)benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

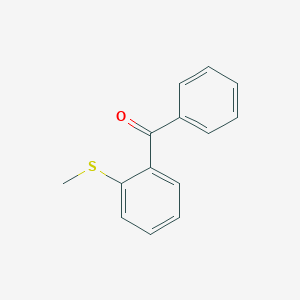

2-(Methylthio)benzophenone is an organic compound characterized by the presence of a benzophenone core with a methylthio substituent at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)benzophenone typically involves the introduction of a methylthio group to the benzophenone structure. One common method is the Friedel-Crafts acylation of benzene with 2-(methylthio)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Methylthio)benzophenone undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the benzophenone core can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed:

Oxidation: 2-(Methylsulfinyl)benzophenone, 2-(Methylsulfonyl)benzophenone.

Reduction: 2-(Methylthio)benzhydrol.

Substitution: 4-Nitro-2-(methylthio)benzophenone, 4-Bromo-2-(methylthio)benzophenone.

Wissenschaftliche Forschungsanwendungen

2-(Methylthio)benzophenone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmacophore in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials, such as photoinitiators for UV-curable coatings.

Wirkmechanismus

The mechanism of action of 2-(Methylthio)benzophenone depends on its specific application. In photoinitiation, for example, the compound absorbs UV light, leading to the formation of reactive intermediates that initiate polymerization. The molecular targets and pathways involved vary based on the context of its use, such as interacting with specific enzymes or receptors in biological systems.

Vergleich Mit ähnlichen Verbindungen

Benzophenone: Lacks the methylthio substituent, making it less reactive in certain chemical transformations.

2-(Methylthio)benzhydrol: The reduced form of 2-(Methylthio)benzophenone, with different reactivity and applications.

4-Nitro-2-(methylthio)benzophenone: A nitrated derivative with distinct chemical and biological properties.

Uniqueness: this compound is unique due to the presence of both a carbonyl group and a methylthio substituent, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and materials science.

Biologische Aktivität

2-(Methylthio)benzophenone, with the chemical formula C14H12OS and CAS number 1620-95-7, is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in medicine and environmental science.

- Molecular Weight : 236.31 g/mol

- Structure : The compound consists of a benzophenone core with a methylthio group attached to one of the aromatic rings. This structural feature is critical for its biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against various pathogens. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

2. Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies indicate that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.

- Mechanism of Action : The compound appears to activate the intrinsic apoptotic pathway, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Apoptosis induction |

| HT-29 (Colon Cancer) | 30 | Cell cycle arrest |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the efficacy of this compound against foodborne pathogens. Results indicated significant inhibition of bacterial growth, suggesting its potential use as a food preservative.

Case Study 2: Anticancer Research

In a study featured in Cancer Letters, researchers examined the effects of this compound on human breast cancer cells. The compound was found to significantly reduce cell viability and promote apoptosis, highlighting its potential as a therapeutic agent in cancer treatment.

Environmental Impact

Due to its use in photoinitiators for UV-cured coatings, there are concerns regarding the environmental persistence and toxicity of this compound. Migration studies have shown that it can leach into food packaging materials, raising questions about its safety in consumer products.

Migration Data

A study conducted on food packaging materials revealed that concentrations of up to 200 µg/kg were detected in packaged foods, prompting regulatory scrutiny.

Eigenschaften

IUPAC Name |

(2-methylsulfanylphenyl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12OS/c1-16-13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXZMGHNKSLALN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.